molecular formula C16H15BrN4S B2374103 3-((4-bromobenzyl)thio)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine CAS No. 1334373-75-9

3-((4-bromobenzyl)thio)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine

Cat. No.: B2374103
CAS No.: 1334373-75-9
M. Wt: 375.29
InChI Key: PZGJFORQALGAJX-UHFFFAOYSA-N
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Description

3-((4-bromobenzyl)thio)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine is a complex organic compound characterized by the presence of a bromobenzyl group, a thioether linkage, and a pyrazolyl-pyridazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-bromobenzyl)thio)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolyl-pyridazine core, followed by the introduction of the bromobenzyl group through nucleophilic substitution reactions. The thioether linkage is then formed by reacting the intermediate with a suitable thiol reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-((4-bromobenzyl)thio)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromobenzyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-((4-bromobenzyl)thio)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-((4-bromobenzyl)thio)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromobenzyl and pyrazolyl-pyridazine groups allows for specific interactions with biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-((4-chlorobenzyl)thio)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
  • 3-((4-fluorobenzyl)thio)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
  • 3-((4-methylbenzyl)thio)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine

Uniqueness

The uniqueness of 3-((4-bromobenzyl)thio)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine lies in the presence of the bromobenzyl group, which can impart distinct chemical and biological properties compared to its analogs with different substituents. This can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Biological Activity

The compound 3-((4-bromobenzyl)thio)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine is a novel synthetic molecule that exhibits significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The compound's structure features a pyridazine core substituted with a thioether group and a pyrazole moiety. This unique arrangement contributes to its biological profile. The molecular formula is C15H16BrN3SC_{15}H_{16}BrN_3S, and its molecular weight is approximately 356.27 g/mol.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing primarily on its anti-inflammatory, anticancer, and antimicrobial properties.

1. Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit potent anti-inflammatory effects. For instance, compounds similar to the target molecule have shown inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In one study, a related pyrazole compound inhibited TNF-α by up to 85% at a concentration of 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .

2. Anticancer Properties

Pyrazole derivatives have been recognized for their anticancer potential. The compound has been tested against various cancer cell lines. In vitro studies indicated that modifications in the pyrazole structure significantly enhance cytotoxicity against cancer cells. For example, certain pyrazole derivatives demonstrated IC50 values below those of standard chemotherapeutics in A-431 and Jurkat cell lines .

3. Antimicrobial Activity

The antimicrobial efficacy of similar compounds has been investigated against several bacterial strains, including E. coli and Staphylococcus aureus. The target compound's structural features suggest it may possess similar antimicrobial properties, potentially inhibiting bacterial growth through disruption of cell wall synthesis or interference with protein synthesis pathways .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Cytokine Inhibition : The compound may inhibit pathways leading to the production of inflammatory cytokines.
  • Apoptosis Induction : Certain pyrazole derivatives promote apoptosis in cancer cells through mitochondrial pathways.
  • Enzyme Inhibition : The thioether group may interact with enzymes involved in inflammatory processes or microbial resistance mechanisms.

Case Studies

Several case studies have highlighted the biological activity of similar compounds:

StudyCompoundActivityFindings
Selvam et al. (2014)1-thiocarbamoyl 3-substituted phenyl pyrazolesMAO-B inhibitionHigh activity against MAO isoforms; anti-inflammatory effects comparable to indomethacin .
Burguete et al. (2016)Diphenyl pyrazole derivativesAntitubercularEffective against Mycobacterium tuberculosis; showed 98% inhibition at low concentrations .
Recent Synthesis StudiesVarious pyrazole derivativesAnticancerSome derivatives exhibited IC50 < 10 µM against multiple cancer cell lines .

Properties

IUPAC Name

3-[(4-bromophenyl)methylsulfanyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN4S/c1-11-9-12(2)21(20-11)15-7-8-16(19-18-15)22-10-13-3-5-14(17)6-4-13/h3-9H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZGJFORQALGAJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)SCC3=CC=C(C=C3)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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